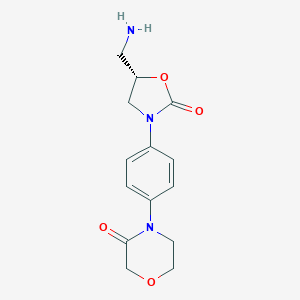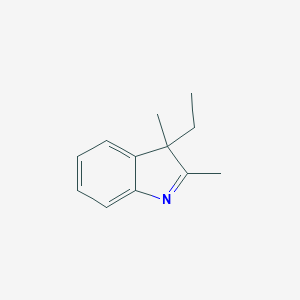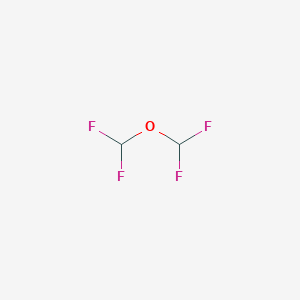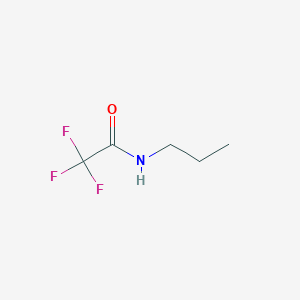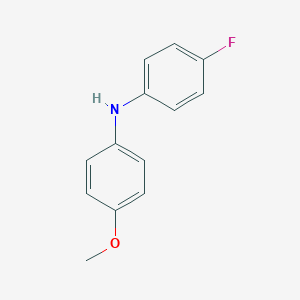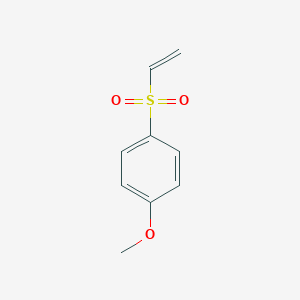
4-METHOXYPHENYL VINYLSULPHONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-METHOXYPHENYL VINYLSULPHONE is an organic compound characterized by the presence of a vinyl sulfone group attached to a p-anisyl moiety. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. The vinyl sulfone group is known for its reactivity, making p-anisyl vinyl sulfone a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-anisyl vinyl sulfone typically involves the reaction of p-anisyl sulfonyl chloride with a vinyl-containing compound under basic conditions. One common method is the reaction of p-anisyl sulfonyl chloride with sodium vinyl sulfonate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of p-anisyl vinyl sulfone.
Industrial Production Methods: Industrial production of p-anisyl vinyl sulfone often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are utilized to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-METHOXYPHENYL VINYLSULPHONE undergoes various chemical reactions, including:
Oxidation: The vinyl sulfone group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the vinyl sulfone group can yield sulfide derivatives.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted vinyl sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
4-METHOXYPHENYL VINYLSULPHONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.
Biology: this compound is used in the study of enzyme inhibition, particularly cysteine proteases. It acts as an irreversible inhibitor by forming covalent bonds with the active site of the enzyme.
Medicine: The compound is explored for its potential as a drug candidate due to its ability to inhibit specific enzymes. It is also used in the development of diagnostic tools.
Industry: this compound is used in the production of polymers and advanced materials. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.
Wirkmechanismus
The mechanism of action of p-anisyl vinyl sulfone involves the formation of covalent bonds with target molecules. In the case of enzyme inhibition, the vinyl sulfone group reacts with the thiol group of cysteine residues in the active site of the enzyme. This reaction results in the formation of a stable covalent bond, effectively inhibiting the enzyme’s activity. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Vinyl sulfone: A simpler analog of p-anisyl vinyl sulfone, widely used in organic synthesis and enzyme inhibition studies.
p-Tolyl vinyl sulfone: Similar to p-anisyl vinyl sulfone but with a tolyl group instead of an anisyl group.
Phenyl vinyl sulfone: Another analog with a phenyl group, used in similar applications.
Uniqueness of p-Anisyl Vinyl Sulfone: 4-METHOXYPHENYL VINYLSULPHONE stands out due to the presence of the anisyl group, which imparts unique electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic and medicinal chemistry.
Eigenschaften
IUPAC Name |
1-ethenylsulfonyl-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h3-7H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBPVKHLRWYNHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936615 |
Source


|
| Record name | 1-(Ethenesulfonyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16191-87-0 |
Source


|
| Record name | 1-(Ethenesulfonyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
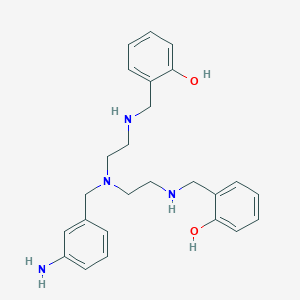
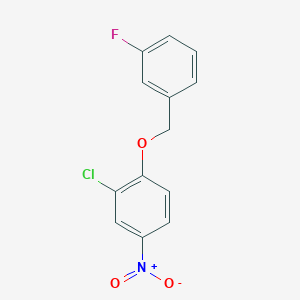
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
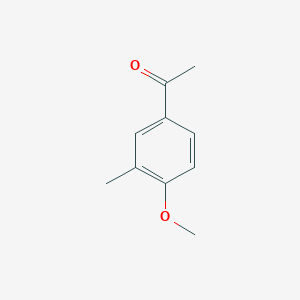
![Benzo[b]thiophene-7-carboxylic acid](/img/structure/B159143.png)
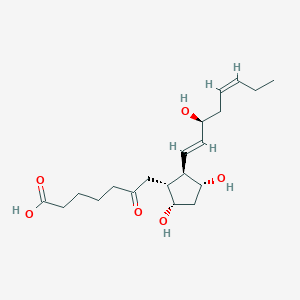
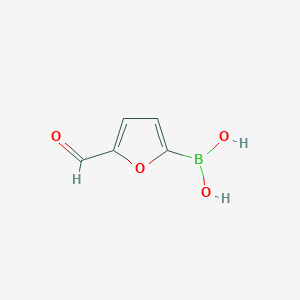
![[2,2'-Bipyridine]-5-carboxylic acid](/img/structure/B159150.png)
